molecular formula C13H17BrO3 B8001153 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B8001153
M. Wt: 301.18 g/mol
InChI Key: LQHGUXSAPCFANW-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is an organic compound featuring a 1,3-dioxolane ring linked to an ethyl chain substituted with a 4-bromo-3,5-dimethylphenoxy group.

Properties

IUPAC Name

2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-9-7-11(8-10(2)13(9)14)15-4-3-12-16-5-6-17-12/h7-8,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGUXSAPCFANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The phenoxy group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-[2-(4-hydroxy-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane.

    Oxidation: Products include 2-[2-(4-bromo-3,5-dicarboxy-phenoxy)ethyl]-1,3-dioxolane.

    Reduction: Products include 2-[2-(4-bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The bromine substitution can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
    • Case Study: A study on halogenated phenolic compounds demonstrated their efficacy against various bacterial strains, suggesting that 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane may possess similar properties .
  • Anticancer Potential :
    • The compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies suggest that dioxolane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
    • Case Study: A derivative of dioxolane was shown to inhibit cell proliferation in breast cancer models, indicating a promising avenue for further exploration .

Materials Science Applications

  • Polymer Chemistry :
    • As a monomer or additive in polymer synthesis, 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane can be utilized to create materials with enhanced thermal stability and mechanical properties.
    • Application Example: Incorporating this compound into polycarbonate formulations has been shown to improve impact resistance and reduce flammability .
  • Coatings and Adhesives :
    • The compound's chemical stability makes it suitable for use in coatings that require durability under harsh environmental conditions. Its incorporation into adhesive formulations can enhance bonding strength.
    • Case Study: A study demonstrated that coatings containing brominated dioxolanes exhibited superior weather resistance compared to standard formulations .

Environmental Applications

  • Biodegradation Studies :
    • Investigations into the environmental impact of halogenated compounds have highlighted the importance of understanding their degradation pathways. Research on similar dioxolane compounds suggests potential routes for biodegradation under anaerobic conditions.
    • Findings indicate that microbial communities can adapt to degrade such compounds, reducing their environmental persistence .
  • Pollutant Removal :
    • The compound may be explored for its ability to adsorb pollutants from water sources due to its hydrophobic characteristics. This application is particularly relevant in wastewater treatment processes.
    • Case Study: Research has shown that dioxolane derivatives can effectively adsorb heavy metals from aqueous solutions, suggesting potential utility in remediation efforts .

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane and its analogs:

Compound Name Substituents on Phenoxy Group Molecular Formula Key Properties/Applications
2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane (Target Compound) 4-Bromo, 3,5-dimethyl C₁₃H₁₆BrO₃ Enhanced steric hindrance; bromine enables electrophilic substitutions. Potential pharmaceutical intermediate.
2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane (CAS 1443349-51-6) 4-Bromo, 3-methyl C₁₂H₁₄BrO₃ Reduced steric bulk compared to target compound; may exhibit higher reactivity in nucleophilic substitutions.
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) 5-Bromo, 2-fluoro C₁₁H₁₂BrFO₃ Fluorine's electron-withdrawing effect increases aromatic reactivity; potential for agrochemical applications.
2-[2-(2,4-difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1225539-40-1) 2,4-Difluoro C₁₁H₁₂F₂O₃ High lipophilicity due to fluorine; improved metabolic stability in drug design.
2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (Intermediate in ) 2-Methoxy C₁₁H₁₄O₄ Methoxy group enhances electron density; used in moguisteine synthesis.

Key Comparisons :

Electronic Effects :

  • The target compound combines a bromine (electron-withdrawing) with two methyl groups (electron-donating), creating a balanced electronic profile. This contrasts with fluorinated analogs (e.g., CAS 1443349-96-9), where fluorine’s strong electron-withdrawing nature enhances electrophilicity .
  • The methoxy-substituted analog () has an electron-donating group, favoring stability in oxidative environments .

Reactivity and Applications :

  • Bromine in the target compound and CAS 1443349-51-6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine in CAS 1443349-96-9 may favor nucleophilic aromatic substitution .
  • Dioxolane rings in compounds like doxophylline () undergo enzymatic oxidation, suggesting that the target compound’s substituents might mitigate such metabolism, enhancing its stability in biological systems .

Safety and Hazard Profile :

  • While 1,3-dioxolane itself is classified as hazardous (), bromine and methyl groups in the target compound may reduce volatility but introduce distinct toxicity concerns (e.g., brominated byproducts) .

Research Findings and Implications

  • Synthetic Utility : The target compound’s bromine atom and dioxolane ring make it a candidate for synthesizing complex molecules, as seen in moguisteine intermediates () .
  • Metabolic Stability : Analogous to doxophylline (), the dioxolane ring may undergo oxidation, but steric effects from methyl groups could slow this process, improving pharmacokinetics .
  • Biological Activity : While imidazole-dioxolane analogs () target enzyme inhibition, the target compound’s lack of imidazole suggests different mechanisms, possibly as a prodrug or agrochemical precursor .

Biological Activity

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane (CAS Number: 1401926-72-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is C13H17BrO3C_{13}H_{17}BrO_3. The compound features a dioxolane ring and a phenoxy group that may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenoxy compounds have shown significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Some phenoxy derivatives are known for their antibacterial and antifungal activities. The presence of bromine and dimethyl groups may enhance their efficacy against specific pathogens .

Anticancer Studies

In a study evaluating the anticancer potential of related compounds, certain phenoxy derivatives demonstrated high potency against human colon cancer cells (HCT 116), achieving an IC50 value significantly lower than standard chemotherapeutics such as doxorubicin . While specific data on 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is scarce, the structural similarities suggest it may exhibit comparable activity.

Antimicrobial Activity

A comparative analysis of various phenoxy compounds revealed that those with halogen substitutions (like bromine) showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were reported at 1.25 mg/mL for both bacteria .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism/Notes
AnticancerPhenoxy DerivativesInduce apoptosis; inhibit cancer cell proliferation
AntibacterialStaphylococcus aureusMIC = 1.25 mg/mL
Bacillus subtilisMIC = 1.25 mg/mL
Klebsiella pneumoniaeMIC = 0.625 mg/mL
AntifungalCandida albicansMIC = 0.156 mg/mL

While specific mechanisms for 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane remain to be elucidated, similar compounds often act by disrupting cellular processes such as DNA replication and protein synthesis in cancer cells or by altering membrane permeability in bacteria .

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